1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common names, and structural formula. The compound’s role or use in industry or research is also usually mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves discussing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used to determine these.Chemical Reactions Analysis
This involves detailing the reactions the compound undergoes, including the conditions, reagents, and products of these reactions. The mechanism of these reactions might also be discussed.Physical And Chemical Properties Analysis
This involves discussing properties such as the compound’s melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Applications in Chemical Synthesis
Urea derivatives have been explored for their potential in chemical synthesis, such as in the formation of acetylcholinesterase inhibitors, where flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and assessed for their activity, indicating the importance of conformational flexibility and substituent optimization for achieving high inhibitory activities (Vidaluc et al., 1995).
Corrosion Inhibition
Some urea derivatives have been evaluated for their corrosion inhibition properties, demonstrating effectiveness in protecting metals like mild steel in corrosive environments. This indicates their potential utility in industrial applications where corrosion resistance is critical (Mistry et al., 2011).
Biological Activity Studies
Urea derivatives have been the subject of studies for their biological activities, such as antifungal actions against specific fungi, showcasing the potential of these compounds in developing new antifungal agents (Mishra et al., 2000).
Enzyme Inhibition
In the context of enzyme inhibition, certain urea derivatives have shown potent inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are significant in the study of neurodegenerative diseases and the development of relevant therapeutics (Sujayev et al., 2016).
Safety And Hazards
This involves discussing the compound’s toxicity, flammability, and environmental impact. Safety measures for handling and disposing of the compound are also usually discussed.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, reactions, or applications of the compound.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-14-7-3-12(4-8-14)10-19-16(21)20-11-17(22,13-5-6-13)15-2-1-9-23-15/h1-4,7-9,13,22H,5-6,10-11H2,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBZAYZZNOPRGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NCC2=CC=C(C=C2)Cl)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)urea |
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